Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane
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Overview
Description
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane, also known as Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II), is a complex organometallic compound. It features a ruthenium center coordinated to a cyclopentadienyl ligand and a bis(diphenylphosphino)methane ligand, with a chloride ion completing the coordination sphere. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane typically involves the reaction of ruthenium trichloride with cyclopentadiene and bis(diphenylphosphino)methane under inert conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane involves coordination to substrates through its ruthenium center. The cyclopentadienyl and bis(diphenylphosphino)methane ligands stabilize the ruthenium center, allowing it to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
- Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
- Ruthenium(III) iodide hydrate
- Potassium hexachlororuthenate(IV)
Uniqueness
Chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of cyclopentadienyl and bis(diphenylphosphino)methane ligands provides a versatile platform for various catalytic applications, distinguishing it from other ruthenium complexes .
Properties
Molecular Formula |
C30H27ClP2Ru |
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Molecular Weight |
586.0 g/mol |
IUPAC Name |
chlororuthenium(1+);cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-3H,4H2;1H;/q;-1;;+2/p-1 |
InChI Key |
HIUCLICYSZRRGX-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CC=[C-]1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru+] |
Origin of Product |
United States |
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